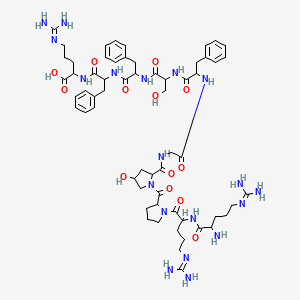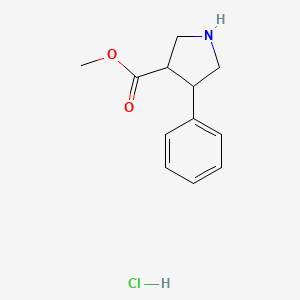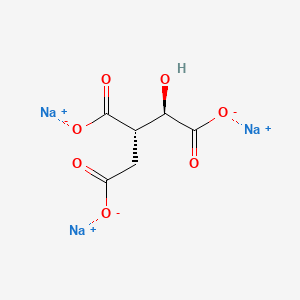![molecular formula C13H24O11 B12320395 (3R,4R,5S,6R)-5-{[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-YL]oxy}-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B12320395.png)
(3R,4R,5S,6R)-5-{[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-YL]oxy}-6-(hydroxymethyl)oxane-2,3,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-Methyllactose is a derivative of lactose, specifically methylated at the 2’ position. It is known for its role as a substrate and inhibitor of β-D-galactosidase from Escherichia coli
Preparation Methods
The synthesis of 2’-O-Methyllactose involves the isopropylidenation of lactose with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid. This reaction yields two products, which are identified by 1H- and 13C-NMR as 2,3:5,6:3’,4’-tri-O-isopropylidenelactose dimethyl acetal and its 6’-O-(2-methoxy)-isopropyl derivative . These intermediates are then used to synthesize 2’-O-Methyllactose through further chemical transformations .
Chemical Reactions Analysis
2’-O-Methyllactose undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactone derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
2’-O-Methyllactose has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of methylated sugars and their interactions with enzymes.
Biology: It serves as an inhibitor of β-D-galactosidase, making it useful in studies involving enzyme kinetics and inhibition.
Industry: It can be used in the synthesis of other complex carbohydrates and glycosides.
Mechanism of Action
The mechanism of action of 2’-O-Methyllactose involves its interaction with β-D-galactosidase. The methylation at the 2’ position alters the compound’s binding affinity and inhibitory properties. This modification can increase the abundance and lifetime of alternative RNA conformational states, thereby affecting the biological activities of RNAs . The molecular targets include the active sites of enzymes and specific RNA structures.
Comparison with Similar Compounds
2’-O-Methyllactose can be compared with other methylated lactose derivatives such as 2’,6’-di-O-methyllactose and 2’-O-benzyllactose. These compounds share similar structural features but differ in their specific methylation patterns and functional groups . The uniqueness of 2’-O-Methyllactose lies in its specific 2’ methylation, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H24O11 |
|---|---|
Molecular Weight |
356.32 g/mol |
IUPAC Name |
5-[4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C13H24O11/c1-21-11-7(17)6(16)4(2-14)23-13(11)24-10-5(3-15)22-12(20)9(19)8(10)18/h4-20H,2-3H2,1H3 |
InChI Key |
PDUNULQKKRPSLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C(OC1OC2C(OC(C(C2O)O)O)CO)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[7-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12320313.png)
![N-(3-azidopropyl)-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide](/img/structure/B12320317.png)
![4-[2-(4-Hydroxy-3-methoxyphenyl)-1,7,8-tris(hydroxymethyl)-4-methoxy-1,2,6,7,8,9-hexahydrobenzo[e][1]benzofuran-9-yl]-2-methoxyphenol](/img/structure/B12320329.png)
![2-(1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl)prop-2-enoic acid](/img/structure/B12320336.png)

![4-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxolan-2-one](/img/structure/B12320340.png)
![6-Methoxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12320350.png)



![Methyl 3,4,5-triacetyloxy-6-[(13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxy]oxane-2-carboxylate](/img/structure/B12320360.png)
![methyl 2-{3-ethenyl-1H,2H,3H,4H,6H,7H,12H,12bH-indolo[2,3-a]quinolizin-2-yl}-3-hydroxypropanoate](/img/structure/B12320363.png)
![4-(2,3,5,6-Tetrahydroimidazo[2,1-b]thiazol-6-yl)benzenamine](/img/structure/B12320371.png)

